2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a sulfanyl group, and an ethoxybenzoyl group
Preparation Methods
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzyl isothiocyanate. This intermediate is then reacted with 4-ethoxybenzoyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:
2-{[(4-chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole: This compound has a similar sulfanyl group but features a triazole ring instead of an imidazole ring.
2-[(4-chlorobenzyl)sulfanyl]ethanamine: This compound has a similar chlorobenzyl sulfanyl group but lacks the ethoxybenzoyl and imidazole components.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound contains a chlorophenyl group and a thiadiazole ring, making it structurally similar but with different functional groups.
Properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-2-24-17-9-5-15(6-10-17)18(23)22-12-11-21-19(22)25-13-14-3-7-16(20)8-4-14/h3-10H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHFDTRUCNYXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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